ent-Indacaterol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

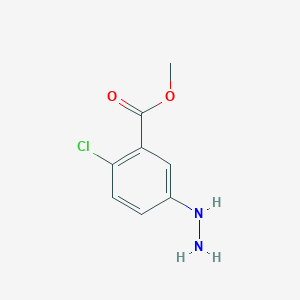

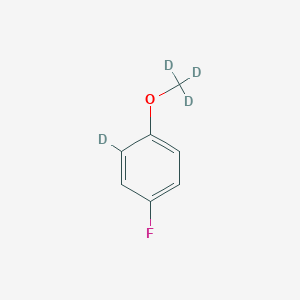

Ent-Indacaterol Hydrochloride is a compound with the molecular formula C24 H28 N2 O3 . Cl H and a molecular weight of 428.95 . It is a novel class of β2 adrenoreceptor -agonist used to treat chronic obstructive pulmonary disease .

Synthesis Analysis

Indacaterol was developed using a combination of informed drug design and molecular chemistry to generate a β2-adrenergic agonist with a fast onset and long duration of action, enabling once-daily dosing with an acceptable safety profile . A new method for synthesizing indacaterol has been disclosed in a patent .Molecular Structure Analysis

Indacaterol was developed using a combination of informed drug design and molecular chemistry . The structure–activity relationships surrounding the molecule led to it being selected as a candidate for further development .Chemical Reactions Analysis

Various analytical methods have been used for the estimation of Indacaterol Maleate. These include Ultraviolet Spectrometric, High performance liquid chromatography method for qualitative and quantitative estimation of Indacaterol maleate in pharmaceutical formulations and biological fluids .Physical and Chemical Properties Analysis

Indacaterol Maleate is used in pharmaceutical formulations and biological fluids . Various analytical methods have been used for its estimation, including Ultraviolet Spectrometric and High performance liquid chromatography .Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of ent-Indacaterol Hydrochloride involves the conversion of Indacaterol to its enantiomer, ent-Indacaterol, followed by the formation of its hydrochloride salt.", "Starting Materials": [ "Indacaterol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of Indacaterol with sodium borohydride in methanol to form ent-Indacaterol", "Neutralization of the reaction mixture with hydrochloric acid to form ent-Indacaterol Hydrochloride", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water", "Drying of the organic layer with sodium sulfate", "Evaporation of the solvent to obtain ent-Indacaterol Hydrochloride as a white solid" ] } | |

Número CAS |

1384188-70-8 |

Fórmula molecular |

C₂₄H₂₈N₂O₃·HCl |

Peso molecular |

392.493646 |

Sinónimos |

5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)